molecular formula C25H26N4O3 B2373593 N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251697-17-2

N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2373593
CAS No.: 1251697-17-2
M. Wt: 430.508
InChI Key: YLYRSYMIKJZJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic-Derivatives and Structure Determination

The research conducted by Banfield, Fallon, and Gatehouse (1987) introduces the structure of a compound derived from the action of ketene on a specific guanidine derivative, leading to the formation of a complex heterocyclic derivative. This study, focusing on crystal structure determination through X-ray analysis, contributes to the understanding of molecular configurations and the potential for applications in designing novel compounds with specific chemical properties (Banfield, J., Fallon, G., & Gatehouse, B. M., 1987).

Radiosynthesis for PET Imaging

Dollé et al. (2008) developed a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, with DPA-714 identified as a compound designed for PET imaging. This research highlights the synthesis process and the potential of such compounds in enhancing the capabilities of PET imaging for studying translocator proteins, contributing to advancements in neuroimaging and diagnostics (Dollé, F., et al., 2008).

Analgesic Capsaicinoids

The study by Park et al. (1995) on the crystal structure of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a potent analgesic capsaicinoid, provides insights into its conformation and intermolecular interactions. This research contributes to the understanding of how structural variations influence the activity of capsaicinoids, which are important for developing new analgesic agents (Park, N., et al., 1995).

Antimicrobial Activity of Heterocycles

Bondock, Rabie, Etman, and Fadda (2008) explored the synthesis and antimicrobial activity of new heterocycles incorporating the antipyrine moiety. Their work involves creating compounds with potential antimicrobial properties, contributing to the search for new therapeutic agents against resistant microbial strains (Bondock, S., et al., 2008).

Synthesis and Antimicrobial Activity of Sulphamido Moiety Compounds

Nunna et al. (2014) investigated the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds containing a sulphamido moiety. This research contributes to the field of medicinal chemistry by providing new insights into the design and synthesis of compounds with potential antimicrobial properties (Nunna, R., et al., 2014).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-17-11-18(2)13-20(12-17)27-22(30)15-29-14-21(19-7-5-4-6-8-19)23-24(29)25(31)28(16-26-23)9-10-32-3/h4-8,11-14,16H,9-10,15H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYRSYMIKJZJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.